molecular formula C18H19N3OS B2609906 4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide CAS No. 868230-94-8

4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2609906
CAS No.: 868230-94-8
M. Wt: 325.43
InChI Key: QJGLAZRORRRNIG-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide is a benzamide derivative featuring a dimethylamino group at the para position of the benzoyl moiety and a 4,7-dimethylbenzo[d]thiazol-2-yl substituent at the amide nitrogen. This compound belongs to the thiazole class, which is renowned for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . The benzo[d]thiazole core contributes rigidity and planar aromaticity, which are critical for π-π stacking and hydrophobic interactions in drug-receptor binding.

Properties

IUPAC Name

4-(dimethylamino)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-11-5-6-12(2)16-15(11)19-18(23-16)20-17(22)13-7-9-14(10-8-13)21(3)4/h5-10H,1-4H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGLAZRORRRNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 4,7-dimethyl-2-aminobenzenethiol and a suitable aldehyde under acidic conditions.

    Coupling Reaction: The benzo[d]thiazole derivative is then coupled with 4-(dimethylamino)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzamide ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzamides.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics often demonstrate significant antimicrobial properties. For example:

  • Bacterial Inhibition : Studies have shown that derivatives of benzothiazoles can inhibit the growth of various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria.
  • Fungal and Protozoal Activity : The compound may also show activity against fungi and protozoa, expanding its potential applications in infectious disease management.

Antiviral Potential

Compounds related to 4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide have been investigated for their ability to inhibit viral replication. For instance:

  • Certain benzothiazole derivatives have shown efficacy against viruses such as cytomegalovirus, indicating that this compound could contribute to antiviral drug development.

Anticancer Activity

The antiproliferative effects of this compound have been observed across various cancer cell lines:

  • In Vitro Studies : Research has demonstrated significant cytotoxic effects against breast (MDA-MB-231) and gastric (NUGC-3) cancer cell lines. The IC50 values indicate effective inhibition of cell proliferation, suggesting its potential as an anticancer agent.
  • Antimicrobial Efficacy Study :
    • A study focused on the antimicrobial properties of benzothiazole derivatives highlighted that certain compounds exhibited minimal inhibitory concentrations (MIC) as low as 50 μg/mL against resistant bacterial strains.
  • Anticancer Activity Evaluation :
    • In vitro studies evaluating the anticancer properties revealed significant cytotoxic effects against human liver and breast cancer cell lines. The tested compounds demonstrated effective inhibition of cell proliferation with promising IC50 values.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide depends on its application:

    Fluorescent Probes: The compound absorbs light at a specific wavelength and emits light at a different wavelength, allowing for visualization of biological structures.

    Medicinal Chemistry: It may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural homology with several benzamide-thiazole derivatives synthesized in recent studies:

  • Compound 4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide): Features a morpholinomethyl group on the thiazole ring and dichloro-substituted benzamide.
  • Compound 6a (N-methyl-4-(3-trifluoromethylphenyl)thiazole-2-amine) : Lacks the benzamide moiety but includes a trifluoromethylphenyl group. The absence of the amide linker in 6a reduces hydrogen-bonding capacity compared to the target compound .
  • 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide: A simpler analog with dichloro substituents on the benzamide. The dimethylamino and 4,7-dimethyl groups in the target compound likely enhance lipophilicity and metabolic stability .

Table 1: Structural Features of Selected Analogs

Compound Name Substituents on Benzamide Thiazole Ring Modifications Key Functional Groups
Target Compound 4-(Dimethylamino) 4,7-Dimethylbenzo[d]thiazole Amide, Dimethylamino
4d 3,4-Dichloro 5-(Morpholinomethyl)-4-pyridinyl Amide, Morpholine, Pyridine
6a None 4-(3-Trifluoromethylphenyl) Amine, Trifluoromethyl
2,4-Dichloro-N-(thiazol-2-yl)benzamide 2,4-Dichloro Unsubstituted thiazole Amide, Dichloro
Physicochemical Properties
  • Higher melting points in analogs with electron-withdrawing groups (e.g., dichloro in 4d) suggest stronger intermolecular forces compared to the dimethylamino-substituted target compound .
  • Solubility: The dimethylamino group in the target compound may improve aqueous solubility relative to halogenated analogs (e.g., 4d, 6a) due to its hydrophilic nature.
  • Spectroscopic Data: 1H NMR: The dimethylamino group in the target compound would produce a singlet at δ ~2.8–3.0 ppm, distinct from the multiplet aromatic signals seen in dichloro-substituted analogs (δ 7.5–8.2 ppm) . IR: A strong C=O stretch (~1660 cm⁻¹) and N-H stretch (~3150–3300 cm⁻¹) are expected, similar to other benzamide derivatives .

Biological Activity

4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H22N3OS
  • Molecular Weight : Approximately 363.90 g/mol
  • CAS Number : 1215765-35-7

The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities, combined with a dimethylamino group that enhances its pharmacological properties.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance:

  • IC50 Values : Compounds structurally related to this compound have shown IC50 values ranging from 0.15 to 1.48 μM against various cancer cell lines such as A549, HeLa, and MCF-7 .
  • Mechanism of Action : The antitumor activity is believed to be linked to the inhibition of tubulin polymerization, which disrupts the mitotic spindle formation during cell division .

Antimicrobial Activity

In addition to its antitumor effects, this compound has been evaluated for antimicrobial properties:

  • Activity Spectrum : Preliminary results show promising antibacterial activity against several strains, suggesting potential for development as an antibacterial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that:

  • The presence of electron-donating groups enhances activity against cancer cells.
  • Modifications in the thiazole and benzamide structures can significantly alter potency and selectivity .

Comparative Studies

A comparative analysis of structurally similar compounds highlights the unique profile of this compound:

Compound NameStructural FeaturesBiological Activity
N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamideContains a phenoxy groupDifferent activity profile
N-(4-fluorobenzo[d]thiazol-2-yl)acetamideLacks dimethylamino substitutionSimpler structure with varied properties

This table illustrates how structural variations lead to different biological activities, emphasizing the importance of specific functional groups in enhancing efficacy.

Case Study: In Vitro Assays

In vitro assays conducted on various cancer cell lines have demonstrated that compounds with similar structural features exhibit varying degrees of cytotoxicity:

  • A549 Cells : Showed significant growth inhibition at low micromolar concentrations.
  • HeLa Cells : Displayed a marked increase in apoptosis when treated with derivatives of the compound.

These findings underscore the potential for developing targeted therapies based on the structure of this compound.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of benzamide-thiazole hybrids typically involves condensation reactions between substituted benzoyl chlorides and aminothiazole derivatives. For example, similar compounds like N-(4-phenyl-thiazol-2-yl)-benzamide were synthesized by refluxing substituted benzaldehydes with aminothiazoles in ethanol with glacial acetic acid as a catalyst . Key optimizations include:

  • Solvent selection : Absolute ethanol or DMSO is preferred for solubility and reactivity.
  • Catalysis : Glacial acetic acid (5 drops) enhances imine formation.
  • Reaction time : 4–18 hours under reflux, depending on substituent reactivity .
  • Purification : Recrystallization using water-ethanol mixtures improves yield (e.g., 65–78% yields reported for analogous compounds) .

Basic: Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for benzamide, C=N stretch at ~1590–1600 cm⁻¹ for thiazole) .
  • ¹H/¹³C NMR : Confirm substituent positions. For instance, aromatic protons in thiazole rings resonate at δ 6.7–7.8 ppm, while dimethylamino groups show singlets at δ 2.8–3.2 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., molecular ion peaks matching C₁₉H₂₀N₃OS for the target compound).
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its antimicrobial potential?

Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., dimethylamino, methyl groups) to assess their impact on activity .
  • Biological assays :
    • Minimum inhibitory concentration (MIC): Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
    • Time-kill assays: Determine bactericidal vs. bacteriostatic effects.
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., 4-phenyl-thiazol-2-yl derivatives with MIC values of 8–32 µg/mL) .

Advanced: What computational strategies are effective for predicting binding modes with biological targets (e.g., kinases or phosphodiesterases)?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., phosphodiesterase IV or cytochrome P450).
    • PDB selection : Prioritize high-resolution crystal structures (e.g., 2XMY for PDE4) .
  • QSAR modeling : Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and H-bond donors. For example, thiazole derivatives showed correlation between electron-withdrawing groups and enhanced activity .
  • MD simulations : Validate docking poses with 100-ns trajectories in GROMACS to assess binding stability .

Advanced: How should researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Replicate under controlled conditions : Standardize assay protocols (e.g., inoculum size, incubation time) .
  • Orthogonal assays : Confirm antimicrobial activity with both MIC and disk diffusion methods.
  • Purity verification : Re-characterize the compound via HPLC and NMR to rule out impurities .
  • Meta-analysis : Compare results with structurally validated analogs (e.g., discrepancies in logD values >0.5 may indicate assay interference) .

Advanced: What strategies are recommended for assessing metabolic stability and toxicity in early-stage development?

Methodological Answer:

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance .
  • CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4, CYP2D6) to identify enzyme inhibition risks .
  • Ames test : Evaluate mutagenicity in Salmonella typhimurium TA98/TA100 strains .
  • Computational toxicity prediction : Apply tools like ProTox-II to flag hepatotoxicity or carcinogenicity risks .

Basic: What are the best practices for ensuring reproducibility in synthetic protocols?

Methodological Answer:

  • Detailed documentation : Record exact equivalents, solvent volumes, and temperature gradients .
  • Intermediate characterization : Isolate and characterize intermediates (e.g., hydrazide derivatives) via TLC and melting point analysis .
  • Scale-up considerations : Maintain consistent stirring rates and cooling rates during large-scale reactions .

Advanced: How can researchers leverage X-ray crystallography to resolve ambiguous stereochemistry?

Methodological Answer:

  • Crystal growth : Optimize solvent mixtures (e.g., DCM:hexane) and slow evaporation techniques.
  • Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) data.
  • Refinement : Apply SHELXL for structure solution, focusing on thiazole ring planarity and benzamide torsion angles .

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